4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Description
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene is a fluorinated organic compound with a branched tertiary butylamine group, a chlorine substituent, and three fluorine atoms attached to a butene backbone. Its molecular formula is C₈H₁₂ClF₃N, with a molecular weight of 214.64 g/mol. The compound’s unique structure confers distinct physicochemical properties, such as high electronegativity from fluorine atoms, steric hindrance from the tert-butyl group, and reactivity due to the chlorine substituent.
Properties
IUPAC Name |
(Z)-N-tert-butyl-3-chloro-4,4,4-trifluorobut-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3N/c1-7(2,3)13-5-4-6(9)8(10,11)12/h4,13H,5H2,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMKEMOMPLPIC-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC/C=C(/C(F)(F)F)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene typically involves the reaction of tert-butylamine with a suitable precursor that contains the chloro and trifluoro groups. One common method is the reaction of tert-butylamine with 2-chloro-1,1,1-trifluorobut-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The chloro and trifluoro groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares functional groups with several fluorinated and amino-substituted alkenes. Below is a comparative analysis with two structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electron-Withdrawing Groups: The trifluoro and chloro groups in this compound enhance its electrophilicity compared to 1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one, which lacks a chlorine atom but includes a ketone group.
Research Findings and Limitations
Knowledge Gaps
- No peer-reviewed studies directly investigate the biological or material properties of this compound.
Biological Activity
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene is a fluorinated organic compound with a unique structure that includes a tert-butylamino group, a chloro group, and three trifluoromethyl groups. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H13ClF3N |
| Molar Mass | 215.64 g/mol |
| Boiling Point | 50-51 °C (at 10 mm Hg) |
| Hazard Classification | Xi - Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tert-butylamino group may engage with specific receptors or enzymes, modulating their activity. The presence of the chloro and trifluoro groups enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical pathways .
Biological Activity
Research has indicated that this compound exhibits potential inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism often involves slow-binding kinetics, where the inhibitor forms a stable complex with the enzyme over time .
Inhibition Studies
A study exploring the inhibition of AChE by fluorinated compounds revealed that derivatives similar to this compound could exhibit competitive inhibition characteristics. Kinetic analyses demonstrated that these compounds could form stable complexes with AChE, leading to prolonged pharmacological effects .
Toxicological Assessments
Toxicological evaluations have classified this compound as an irritant. Safety data sheets indicate necessary precautions when handling this compound due to its potential irritant properties .
Applications in Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for drug development. Its fluorinated nature may enhance lipophilicity and improve bioavailability compared to non-fluorinated analogs. Researchers are investigating its use as a precursor in synthesizing novel therapeutic agents targeting various diseases .
Q & A
Basic Research Question
- ¹H NMR : Tert-butyl singlet at δ 1.2–1.4 ppm; vinyl proton doublet near δ 5.8–6.2 ppm.
- ¹⁹F NMR : CF₃ signal at δ -60 to -70 ppm.
- HRMS : Exact mass ±2 ppm of theoretical value (e.g., C₈H₁₂ClF₃N requires m/z 232.0521). Cross-validate with salbutamol impurity standards (e.g., 329.19900 g/mol for C₂₀H₂₇NO₃) .
What in vitro models assess the compound’s biological activity?
Advanced Research Question
Use HEK293 cells transfected with β₂-adrenergic receptors to test agonist/antagonist activity, analogous to salbutamol studies. Measure cAMP production via ELISA. For cytotoxicity, employ MTT assays in hepatocyte cell lines (e.g., HepG2), noting IC₅₀ values relative to tert-butylamino metabolites .
How do pH variations affect the stability of the trifluoro-but-2-ene moiety?
Advanced Research Question
Under acidic conditions (pH <3), the trifluoro group stabilizes the alkene via electron withdrawal, reducing protonation. At pH >10, hydrolysis of the chloro substituent dominates, forming diols. Stability studies in buffers (pH 3–10) with HPLC monitoring show 95% integrity at pH 5–7 over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
